2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid
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Overview
Description
2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid: is an organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid typically involves the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Methylation: The attachment of a methyl group to the phenyl ring.
These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the desired substitutions and additions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine, fluorine, and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methyl groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromo-2-fluoro-6-methylphenyl)cyclopropylmethanone
- (3-bromo-2-fluoro-6-methylphenyl)(thiomorpholino)methanone
Uniqueness
2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid is unique due to its specific combination of bromine, fluorine, and methyl groups attached to the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2138566-28-4 |
---|---|
Molecular Formula |
C11H12BrFO2 |
Molecular Weight |
275.1 |
Purity |
95 |
Origin of Product |
United States |
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